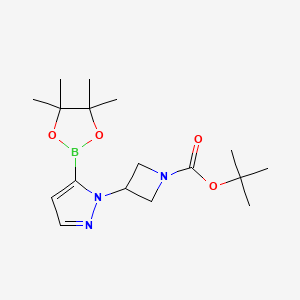
Hexanal, 2-oxo-
Descripción general
Descripción
Hexanal, 2-oxo-, also known as 2-oxohexanal, is an organic compound with the molecular formula C6H10O2. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and an alkyl chain. This compound is notable for its role in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexanal, 2-oxo-, can be synthesized through several methods. One common approach involves the oxidation of hexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In industrial settings, hexanal, 2-oxo-, is often produced via the hydroformylation of 1-pentene. This process, also known as the oxo process, involves the addition of a formyl group to the alkene in the presence of a catalyst, usually a rhodium or cobalt complex. The reaction is carried out under high pressure and temperature to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
Hexanal, 2-oxo-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexanoic acid.
Reduction: It can be reduced to hexanol.
Nucleophilic Addition: The carbonyl group can react with nucleophiles to form addition products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Nucleophilic Addition: Grignard reagents (RMgX) or organolithium compounds (RLi) in dry ether.
Major Products Formed
Oxidation: Hexanoic acid.
Reduction: Hexanol.
Nucleophilic Addition: Various alcohols and other addition products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexanal, 2-oxo-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in disease mechanisms.
Industry: Utilized in the flavor and fragrance industry due to its characteristic odor, and in agriculture as a natural plant defense stimulant.
Mecanismo De Acción
The mechanism of action of hexanal, 2-oxo-, involves its interaction with various molecular targets and pathways. In biological systems, it is known to participate in lipid peroxidation, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage. The compound can also act as a signaling molecule, influencing gene expression and metabolic pathways.
Comparación Con Compuestos Similares
Hexanal, 2-oxo-, can be compared with other aldehydes and ketones, such as:
Hexanal: Similar in structure but lacks the oxo group at the second position.
2-Hexenal: An unsaturated aldehyde with a double bond in the carbon chain.
Hexanoic Acid: The oxidized form of hexanal, 2-oxo-.
Hexanal, 2-oxo-, is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-oxohexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSFZIXOKVGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178304 | |
| Record name | Hexanal, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-84-0 | |
| Record name | Hexanal, 2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanal, 2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid](/img/structure/B3050016.png)

![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-4-YL)boronic acid](/img/structure/B3050021.png)








